6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline
Description
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a tetrahydroquinoline backbone with three key substituents:
- 4-Oximino moiety: A hydroxylamine-derived functional group that may participate in hydrogen bonding or chelation, distinguishing it from common 4-oxo or 4-chloro analogues.
- 1-Dimethylcarbamoyl group: Introduces a polar amide functionality, likely improving solubility and modulating interactions with biological targets.
The dimethylcarbamoyl group at position 1 suggests a substitution reaction using dimethylcarbamoyl chloride or similar reagents.
Properties
CAS No. |
81892-52-6 |
|---|---|
Molecular Formula |
C12H14ClN3O2 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
(4Z)-6-chloro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10- |
InChI Key |
ZUCXFPUJJXJECB-UVTDQMKNSA-N |
Isomeric SMILES |
CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Canonical SMILES |
CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline involves several steps:
Starting Material: The synthesis begins with 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline.
Formation of Oximino Group: The 4-oxo group is converted to the oximino group using hydroxylamine hydrochloride in refluxing pyridine.
Introduction of Dimethylcarbamoyl Group: The 1-position is functionalized with a dimethylcarbamoyl group using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oximino group.
Reduction: Reduction reactions can target the oximino group, converting it back to the corresponding amine.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The dimethylcarbamoyl group can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives. For instance, compounds similar to 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating their potential as antibacterial agents .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 6e | Pseudomonas aeruginosa | 12.5 |
Anticancer Properties
The incorporation of the tetrahydroquinoline structure has been associated with antiproliferative effects in various cancer cell lines. In vitro studies demonstrated that derivatives exhibited activity against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism appears to involve interference with cellular proliferation pathways .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | 6-Chloro derivative | 15 |
| HT-29 | 6-Chloro derivative | 20 |
| A2780 | 6-Chloro derivative | 18 |
Agrochemical Applications
In addition to its pharmaceutical relevance, compounds related to 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline have been explored for their insecticidal properties. Research indicates that certain derivatives can effectively combat pest populations while exhibiting low toxicity to non-target organisms .
Study on Antibacterial Activity
A study conducted by researchers synthesized several tetrahydroquinoline derivatives and evaluated their antibacterial properties against common pathogens. Among the synthesized compounds, those containing the dimethylcarbamoyl group showed enhanced activity compared to their non-modified counterparts. The study concluded that structural modifications significantly influence biological efficacy .
Evaluation of Anticancer Effects
Another pivotal study focused on the antiproliferative effects of tetrahydroquinoline derivatives on various cancer cell lines. The results indicated that specific modifications led to increased potency against cancer cells while maintaining selectivity towards malignant over healthy cells. This highlights the potential for developing targeted therapies based on this chemical framework .
Mechanism of Action
The mechanism of action of 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Position 4 Substituents: The 4-oximino group in the target compound contrasts with 4-oxo (e.g., compound 58 ) or 4-chloro (e.g., ) groups. 4-Oxo derivatives (e.g., compound 6c ) are often intermediates for further functionalization, whereas 4-chloro groups () are typically electrophilic sites for nucleophilic substitution.
Position 1 Substituents: The dimethylcarbamoyl group introduces a polar, non-ionic amide, differing from pentyl (compound 58 ) or phenyl () groups. This may enhance solubility compared to hydrophobic alkyl/aryl substituents.
Position 6 Substituents :
- The 6-chloro group is conserved across multiple analogues (e.g., compound 58 , 6c ), suggesting its critical role in electronic modulation or steric effects.
Biological Activity
6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1797716-80-3) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
The molecular formula of 6-Chloro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is , with a molecular weight of 267.74 g/mol. The compound features a chloro group and an oxime functional group, which are critical for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives against various viral strains. Specifically, compounds related to 6-Chloro-4-oximino-1-dimethylcarbamoyl have shown promising results against human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro tests indicated that some derivatives exhibited significant antiviral activity with low cytotoxicity towards mammalian cells .
Antiparasitic Activity
Research has demonstrated that tetrahydroquinoline derivatives possess antiparasitic properties. For instance, compounds structurally similar to 6-Chloro-4-oximino showed efficacy against resistant strains of Plasmodium falciparum, the causative agent of malaria. This suggests potential applications in treating parasitic infections .
Antihypertensive and Diuretic Effects
The compound has been investigated for its antihypertensive and diuretic effects. In animal studies, it was found that derivatives of 6-Chloro-4-oximino exhibited diuretic effects significantly stronger than the standard furosemide. The diuretic action was attributed to the compound's ability to influence renal function without causing substantial gastrointestinal disturbances .
Toxicity Profile
The toxicity of 6-Chloro-4-oximino has been assessed through various studies. The lethal dose (LD50) in rodent models was reported to be greater than 5 g/kg when administered orally, indicating a relatively low acute toxicity profile . However, detailed toxicological data are necessary to fully understand the safety margin for therapeutic use.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
